

Improving CC-115 hydrochloride bioavailability for in vivo research.

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Compound of Interest

Compound Name: CC-115 hydrochloride

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CC-115 Hydrochloride Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving optimal and consistent results when working with **CC-115 hydrochloride** in in vivo models. While CC-115 has demonstrated good oral bioavailability in several species, suboptimal exposure can still occur due to a variety of experimental factors.

Frequently Asked Questions (FAQs)

Q1: Is CC-115 hydrochloride considered to have low bioavailability?

A1: Published preclinical data indicate that CC-115 generally has good oral bioavailability across multiple species.[1][2] However, the term "good" is relative, and researchers may encounter lower-than-expected plasma concentrations in their specific experimental setup. This guide aims to help troubleshoot such discrepancies.

Q2: What are the known oral bioavailability values for CC-115?

A2: The reported oral bioavailability of CC-115 is approximately 53% in mice, 76% in rats, and up to 100% in dogs.[1][2] These values suggest that the compound is generally well-absorbed after oral administration.

Q3: What is the solubility of **CC-115 hydrochloride**?



A3: There is some variability in the reported solubility of CC-115 and its hydrochloride salt. The free base of CC-115 is reported to be insoluble in water.[1][3][4] However, **CC-115 hydrochloride** is reported to have a water solubility of 50 mg/mL, although this may require sonication to achieve.[5][6] This high aqueous solubility of the salt form suggests that solubility may not be the primary limiting factor for its bioavailability under optimal conditions.

Troubleshooting Guide

Issue 1: Lower-than-expected plasma exposure of CC-115 after oral administration.

This issue can arise from several factors related to the formulation, administration technique, or the animal model itself.

Potential Cause 1: Inadequate Formulation

Even with a soluble salt like **CC-115 hydrochloride**, the formulation's properties can significantly impact absorption.

- Troubleshooting Steps:
 - Ensure Complete Solubilization: If preparing a solution, visually inspect for any undissolved particles. Sonication may be necessary to fully dissolve CC-115 hydrochloride in aqueous vehicles.[5]
 - Prepare a Homogeneous Suspension: If administering a suspension, ensure it is uniform to guarantee consistent dosing. A common vehicle for oral suspensions is carboxymethylcellulose sodium (CMC-Na).[3][4]
 - Consider Vehicle Components: For challenging solubilization, a co-solvent system may be employed. A common vehicle for oral gavage in mice consists of a mixture of DMSO, PEG400, Tween-80, and saline.[7] However, such vehicles should be used with caution as they can have physiological effects.

Potential Cause 2: Improper Oral Gavage Technique

The oral gavage procedure itself can be a significant source of variability.



Troubleshooting Steps:

- Verify Gavage Accuracy: Ensure the gavage needle is correctly placed in the esophagus and the full dose is delivered to the stomach. Improper technique can lead to dosing errors or administration into the lungs, which can be fatal to the animal and will result in no oral absorption.
- Minimize Animal Stress: Stress during handling and gavage can alter gastrointestinal motility and blood flow, potentially affecting drug absorption.[8] Acclimatize animals to handling and perform the procedure efficiently and calmly.
- Standardize the Procedure: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol to minimize inter-individual variability.[9][10]

Potential Cause 3: Animal-Related Factors

Physiological differences in the animals can contribute to variable drug exposure.

- · Troubleshooting Steps:
 - Fasting State: The presence or absence of food in the stomach can significantly alter the absorption of some drugs. Standardize the fasting period for all animals before dosing.
 - Gastrointestinal Health: Underlying health issues affecting the GI tract can impact drug absorption. Ensure the use of healthy, pathogen-free animals.
 - Transporter Expression: CC-115 may be a substrate for efflux transporters like ABCG2 and ABCB1, which can pump the drug out of cells and limit its absorption.[11] The expression of these transporters can vary between animals and may be a source of variability.

Quantitative Data Summary

Table 1: Reported Oral Bioavailability of CC-115



Species	Oral Bioavailability (%)	Reference(s)
Mouse	53	[1][2]
Rat	76	[1][2]
Dog	~100	[1][2]

Table 2: Solubility of CC-115 and its Hydrochloride Salt

Compound	Solvent	Solubility	Reference(s)
CC-115 (free base)	Water	Insoluble	[1][3][4]
CC-115 (free base)	DMSO	67 mg/mL	[3][4]
CC-115 hydrochloride	Water	50 mg/mL (with sonication)	[5][6]
CC-115 hydrochloride	DMSO	≥ 30 mg/mL	[2][5]

Experimental Protocols

Protocol 1: Preparation of CC-115 Hydrochloride Suspension for Oral Gavage

This protocol is based on a recommended formulation for in vivo oral dosing.[3][4]

- Objective: To prepare a homogeneous suspension of CC-115 hydrochloride for consistent oral administration.
- Materials:
 - CC-115 hydrochloride powder
 - o 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
 - Sterile conical tubes
 - Vortex mixer



- Sonicator (optional)
- Procedure:
 - 1. Weigh the required amount of **CC-115 hydrochloride** powder based on the desired final concentration (e.g., 5 mg/mL).
 - 2. Transfer the powder to a sterile conical tube.
 - 3. Add the appropriate volume of 0.5% CMC-Na solution to the tube.
 - 4. Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-dispersated.
 - 5. Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for 5-10 minutes in a water bath sonicator.
 - 6. Store the suspension at 4°C and re-vortex thoroughly before each use to ensure homogeneity.

Protocol 2: General Bioavailability Enhancement Strategy - Amorphous Solid Dispersion

This is a general protocol for a common technique to improve the dissolution of poorly soluble compounds. While **CC-115 hydrochloride** is reported to be soluble, this technique can be applied if solubility is identified as a limiting factor in a specific experimental context.

- Objective: To prepare an amorphous solid dispersion of a compound to enhance its dissolution rate and potentially its oral bioavailability.
- Materials:
 - CC-115 (or other poorly soluble compound)
 - A suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
 - A common solvent for both the drug and the polymer (e.g., methanol, ethanol, acetone)
 - Rotary evaporator
 - Vacuum oven

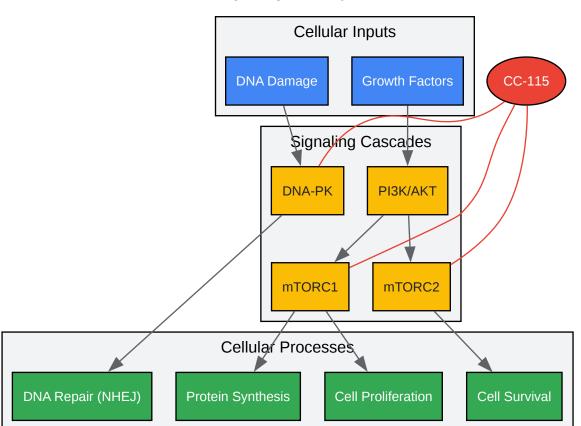


• Procedure:

- 1. Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
- 2. Dissolve both the CC-115 and the polymer in the chosen solvent in a round-bottom flask.
- 3. Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
- 4. A thin film of the solid dispersion will form on the wall of the flask.
- 5. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
- 6. Scrape the dried solid dispersion from the flask and grind it into a fine powder.
- 7. This powder can then be suspended in an appropriate vehicle for oral administration.

Visualizations



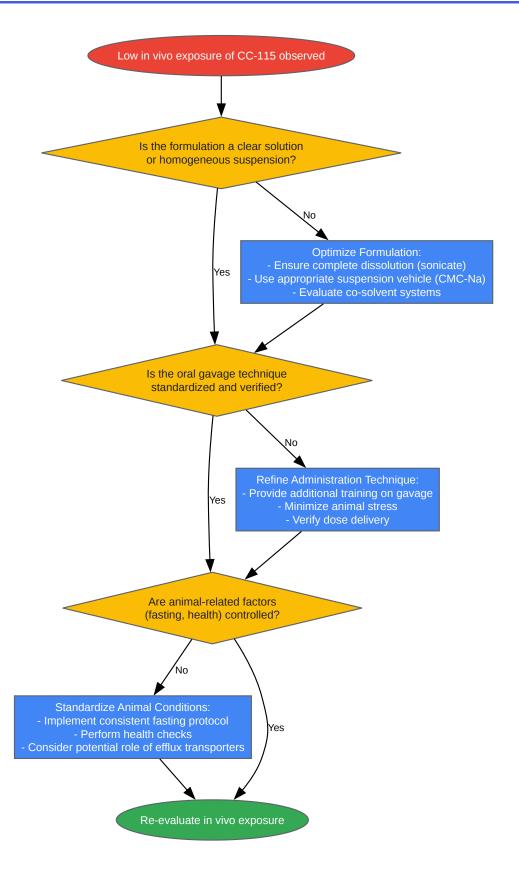


CC-115 Signaling Pathway Inhibition

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Caption: Dual inhibition of mTOR (mTORC1/2) and DNA-PK by CC-115.

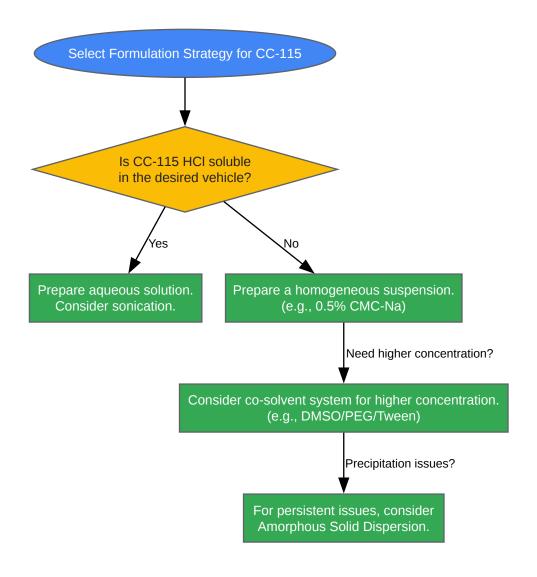




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Caption: Troubleshooting workflow for suboptimal CC-115 in vivo exposure.





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Caption: Decision tree for selecting a CC-115 oral formulation strategy.

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